
(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a pyridine ring, which is a basic heterocyclic aromatic organic compound. The trifluoromethyl group is a common functional group in organofluorine chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development. The compound you’ve mentioned contains both a piperidine ring and a trifluoromethylphenyl group. Researchers explore its potential as a scaffold for designing novel drugs. By modifying substituents on the piperidine ring, scientists can fine-tune properties such as solubility, binding affinity, and metabolic stability. This compound’s unique combination of functional groups makes it an attractive starting point for drug discovery .
Spiro Compounds
Spiropiperidines, characterized by a spiro-fused piperidine ring, have diverse applications. They appear in natural products, pharmaceuticals, and agrochemicals. Researchers investigate the synthesis of spiro derivatives using this compound as a precursor. These spiro compounds often exhibit interesting biological activities, making them valuable targets for drug development .
Catalysis and Multicomponent Reactions
The piperidine moiety in this compound can participate in various chemical transformations. Researchers explore its use in catalytic reactions, including hydrogenation, cyclization, cycloaddition, and annulation. Additionally, multicomponent reactions involving piperidines allow efficient access to complex molecules. This compound’s reactivity contributes to the development of sustainable synthetic methodologies .
Biological Evaluation
Scientists investigate the biological activity of piperidine-containing compounds. By synthesizing derivatives and assessing their effects on cellular processes, they gain insights into potential drug candidates. This compound’s trifluoromethylphenyl group may influence interactions with biological targets, such as enzymes or receptors. Researchers evaluate its cytotoxicity, antimicrobial properties, and potential as an anticancer agent .
Spiropiperidinones
Spiropiperidinones, which combine the spiro and piperidinone motifs, have attracted attention due to their diverse biological activities. Researchers explore the synthesis of these compounds from the starting material you provided. Spiropiperidinones may act as enzyme inhibitors, antiviral agents, or modulators of ion channels. Their unique structural features make them intriguing targets for medicinal chemistry .
Agrochemicals and Crop Protection
Piperidine-based compounds find applications beyond medicine. In agriculture, they contribute to the development of insecticides, herbicides, and fungicides. Researchers investigate the potential of this compound as a lead structure for designing environmentally friendly agrochemicals. The trifluoromethyl group could enhance bioavailability and efficacy against pests or pathogens .
Eigenschaften
IUPAC Name |
[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2OS/c20-19(21,22)16-6-4-15(5-7-16)18(25)24-11-8-14(9-12-24)13-26-17-3-1-2-10-23-17/h1-7,10,14H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVFKNMYUJTQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

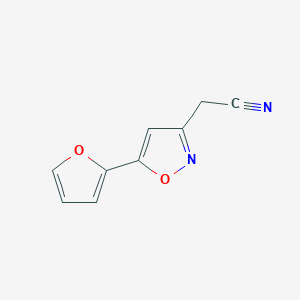
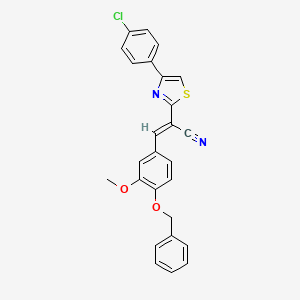
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)
![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)
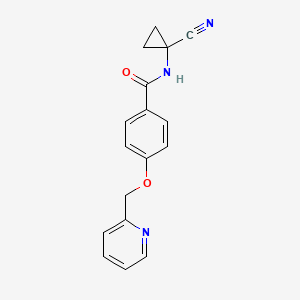
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)
![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)
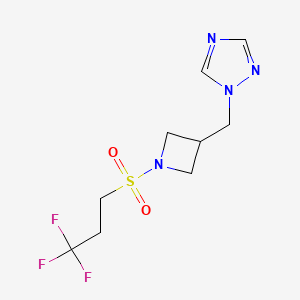

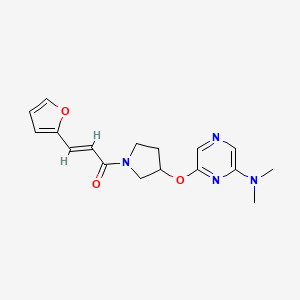
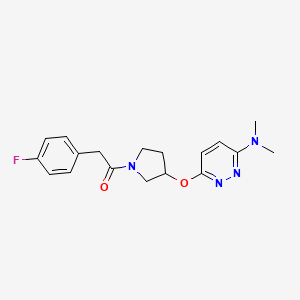


![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)